molecular formula C11H15Cl2N B11877665 6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B11877665
M. Wt: 232.15 g/mol
InChI Key: FJKYFGCKZYBTND-UHFFFAOYSA-N
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Description

6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15Cl2N. It is a derivative of tetrahydroisoquinoline, a structure found in various natural products and therapeutic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method includes the chlorination of 4-ethyl-1,2,3,4-tetrahydroisoquinoline followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize batch reactors and continuous flow systems to optimize reaction conditions and scalability. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include neurotransmitter regulation and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 6-Chloro-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6-Chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties compared to other similar compounds .

Properties

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

IUPAC Name

6-chloro-4-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C11H14ClN.ClH/c1-2-8-6-13-7-9-3-4-10(12)5-11(8)9;/h3-5,8,13H,2,6-7H2,1H3;1H

InChI Key

FJKYFGCKZYBTND-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC2=C1C=C(C=C2)Cl.Cl

Origin of Product

United States

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